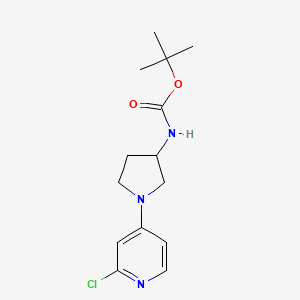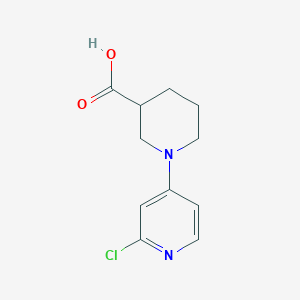
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Descripción general
Descripción
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene, also known as 4-methyl-1-(2-bromo-2-fluoropropan-1-yl)benzene or 4-methyl-1-bromo-2-fluorobenzene, is an organic compound belonging to the family of aromatic hydrocarbons. It is a colourless liquid with a boiling point of 135-136°C and a melting point of -34°C. This compound has been studied for its potential applications in a variety of scientific research areas, including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene is utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence starting with the fluorination of a precursor, followed by a reaction with 2β-carbomethoxy-3β-(4-iodophenyl)-nortropane. The method yields a high-purity isotonic, pyrogen-free, and sterile solution of [18F]FP-β-CIT, demonstrating a significant application in medical imaging for neurological studies (Klok et al., 2006).
Radiolabeling of Beta-Blockers
Another application involves the facile radiosynthesis of fluorine-18 labeled beta-blockers, which are crucial for studying cardiovascular diseases through PET imaging. A new synthetic intermediate was developed, demonstrating the versatility of this compound in the fluorination and subsequent radiolabeling processes. This method provides insights into developing more efficient and general approaches for creating radiolabeled compounds with potential diagnostic applications (Stephenson et al., 2008).
Electrochemical Applications
The compound has been explored in electrochemical applications, particularly in the controlled-potential reduction catalyzed by nickel(I) complexes. This research opens pathways to synthesizing tetrahydrofuran derivatives, showcasing the compound's utility in creating cyclic organic structures through selective radical cyclization. This methodology has implications for organic synthesis, offering a route to produce complex organic compounds with specific structural features (Esteves et al., 2007).
Chemical Synthesis and Characterization
Research has also been conducted on the thermochemistry of halogen-substituted methylbenzenes, including studies on vapor pressures, vaporization, fusion, and sublimation enthalpies. These investigations provide valuable data for understanding the physical and chemical properties of compounds like this compound. Such information is critical for the development of new materials and the optimization of chemical processes (Verevkin et al., 2015).
Mecanismo De Acción
In the field of medicinal chemistry, the synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals like iron, nickel, and ruthenium can serve as catalysts in the synthesis of key structural motifs found in antidepressant drugs . These include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), among others .
Depression is a common mood disorder that’s often linked to the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The malfunction of noradrenergic, dopaminergic, and serotonergic systems is thought to play a role in the onset of depression .
Antidepressants can help alleviate symptoms and improve the quality of life for individuals with moderate to severe depression . They work by affecting these neurotransmitter systems, although the exact mechanisms can vary depending on the specific drug and its targets .
Propiedades
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQIIIRFFNGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)


![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)


